2-Piperidinone, 4-methyl-
Overview
Description
2-Piperidinone, 4-methyl- is a derivative of 2-piperidinone, which is a six-membered nitrogen-containing heterocycle. This compound is significant due to its presence in various natural products and pharmaceuticals. It serves as a key precursor for the synthesis of multi-substituted piperidines and other medicinally relevant compounds .
Synthetic Routes and Reaction Conditions:
Organophotocatalysed Synthesis: This method involves the use of inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds.
Hydrogenation of Unsaturated δ-Lactams: This classical method involves the hydrogenation of unsaturated δ-lactams to form 2-piperidinones.
Oxidation of Piperidines: Another traditional approach is the oxidation of piperidines to yield 2-piperidinones.
Industrial Production Methods:
Dual Catalyzed Carbonylation: This method involves the carbonylation of pyrrolidines by ring expansion using cobalt and ruthenium catalysts.
Multi-Component Process: A process mediated by triethylborane and oxygen, involving a tandem radical intermolecular addition-lactamization sequence.
Types of Reactions:
Oxidation: 2-Piperidinone, 4-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, such as piperidines.
Substitution: This compound can participate in substitution reactions, where different substituents can be introduced into the piperidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is commonly used for reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of 2-piperidinone.
Reduction Products: Reduced forms such as piperidines.
Substitution Products: Substituted piperidinones with various functional groups.
Scientific Research Applications
2-Piperidinone, 4-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-piperidinone, 4-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Piperidinone: The parent compound, which shares similar structural features but lacks the methyl substitution.
4-Piperidone: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness:
Structural Uniqueness: The presence of a methyl group at the 4-position of the piperidinone ring distinguishes 2-piperidinone, 4-methyl- from its analogs.
Functional Uniqueness: This structural modification can lead to differences in reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(4S)-4-methylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSGHGGLRADEFP-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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